molecular formula C12H11ClN2O2 B14559810 N-(3-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide CAS No. 62004-27-7

N-(3-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide

Cat. No.: B14559810
CAS No.: 62004-27-7
M. Wt: 250.68 g/mol
InChI Key: MKOZHVUKISBXOU-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, a cyano group, and a hydroxybutenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-2-methylaniline with acrylonitrile under basic conditions to form an intermediate, which is then subjected to further reactions to introduce the hydroxy and amide functionalities .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone, while reduction can produce an amine derivative.

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or metabolic pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

62004-27-7

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide

InChI

InChI=1S/C12H11ClN2O2/c1-7-10(13)4-3-5-11(7)15-12(17)9(6-14)8(2)16/h3-5,16H,1-2H3,(H,15,17)

InChI Key

MKOZHVUKISBXOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=C(C)O)C#N

Origin of Product

United States

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